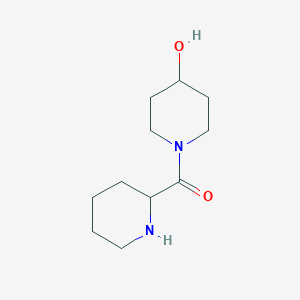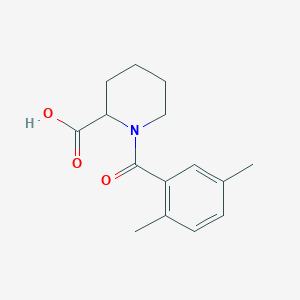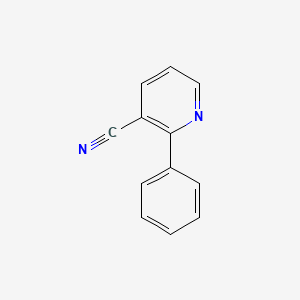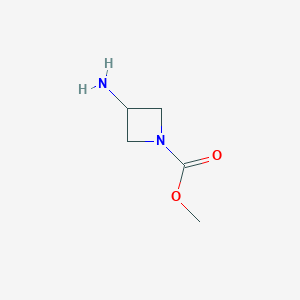![molecular formula C14H17N3 B1369906 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole CAS No. 1009075-42-6](/img/structure/B1369906.png)
1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole is a complex organic compound with the molecular formula C14H17N3. It features a unique structure combining a benzimidazole moiety with an 8-azabicyclo[3.2.1]octane scaffold.
Preparation Methods
The synthesis of 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole typically involves the following steps:
Formation of the 8-azabicyclo[3.2.1]octane scaffold: This can be achieved through enantioselective construction methods, often starting from tropinone derivatives.
Coupling with benzimidazole: The 8-azabicyclo[3.2.1]octane scaffold is then coupled with benzimidazole under specific reaction conditions to form the final compound.
Chemical Reactions Analysis
1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a ligand in receptor binding studies.
Biochemical Research: The compound is used in proteomics research to study protein interactions and functions.
Industrial Applications: While specific industrial applications are limited, its unique structure makes it a valuable tool in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole can be compared with other compounds featuring the 8-azabicyclo[3.2.1]octane scaffold, such as:
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy (phenyl)acetate hydrochloride
- 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride
These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the benzimidazole moiety in this compound distinguishes it from these related compounds, potentially offering unique binding properties and biological activities .
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]octan-3-yl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-4-14-13(3-1)15-9-17(14)12-7-10-5-6-11(8-12)16-10/h1-4,9-12,16H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOZBBGHZSRLBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3C=NC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369833.png)

![4-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369835.png)


![4-Chloro-2-methylthieno[3,2-c]pyridine](/img/structure/B1369845.png)



![Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate](/img/structure/B1369852.png)

